molecular formula C11H10ClI B3009140 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 159600-57-4

1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B3009140
CAS No.: 159600-57-4
M. Wt: 304.56
InChI Key: AUPNKULKRHWQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, characterized by its unique three-dimensional structure. This compound features a bicyclo[1.1.1]pentane core with a 4-chlorophenyl group and an iodine atom attached to it. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it an attractive structure in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Preparation of [1.1.1]Propellane: This is a key intermediate in the synthesis of bicyclo[1.1.1]pentane derivatives.

    Functionalization of [1.1.1]Propellane: The [1.1.1]propellane is then functionalized by introducing the 4-chlorophenyl group and the iodine atom.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the continuous flow synthesis of [1.1.1]propellane and subsequent functionalization steps. The use of continuous flow processes allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted bicyclo[1.1.1]pentane derivative .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to mimic the geometry and substituent exit vectors of benzene rings, making it a valuable bioisostere. This enables it to interact with various biological targets, potentially modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-ethynylbicyclo[1.1.1]pentane: This compound features an ethynyl group instead of an iodine atom.

    1-(4-Chlorophenyl)-3-bromobicyclo[1.1.1]pentane: This compound has a bromine atom instead of iodine.

Uniqueness: 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which can undergo specific reactions that other halogenated derivatives may not. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClI/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPNKULKRHWQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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